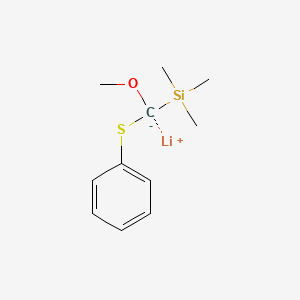
4-(2,3-Dimethylanilino)-4-methylpentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylanilino)-4-methylpentan-2-one is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylanilino group attached to a methylpentanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one typically involves the reaction of 2,3-dimethylaniline with a suitable ketone. One common method is the Friedel-Crafts acylation, where 2,3-dimethylaniline reacts with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of nickel catalysts in hydrogenation reactions is also common in industrial processes .
化学反応の分析
Types of Reactions
4-(2,3-Dimethylanilino)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-(2,3-Dimethylanilino)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
2,3-Dimethylaniline: A precursor in the synthesis of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one.
4-Methylpentan-2-one: Another precursor used in the synthesis.
1,3,4-Oxadiazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both the dimethylanilino group and the methylpentanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
88169-08-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
4-(2,3-dimethylanilino)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-7-6-8-13(12(10)3)15-14(4,5)9-11(2)16/h6-8,15H,9H2,1-5H3 |
InChIキー |
BTGZMFPAHPEXOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(C)(C)CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


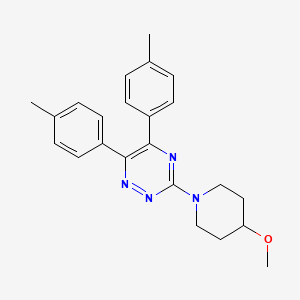


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)

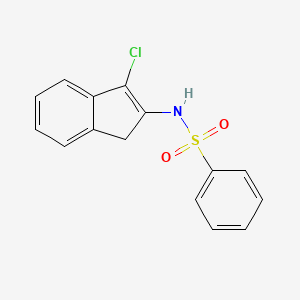
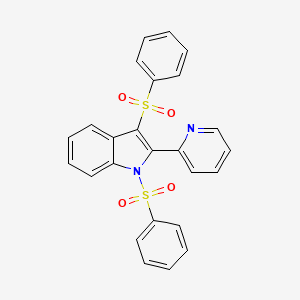
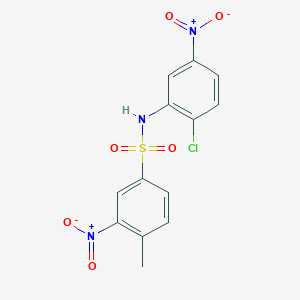
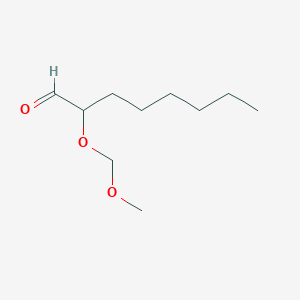
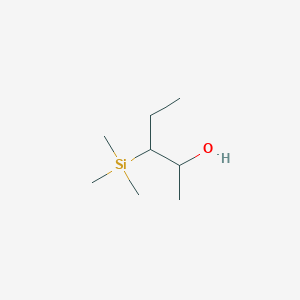
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
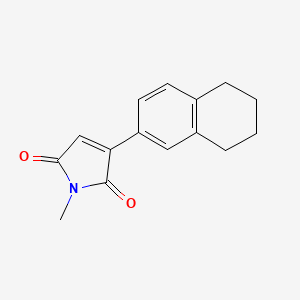
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
